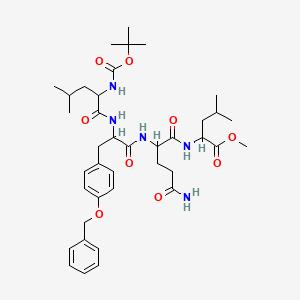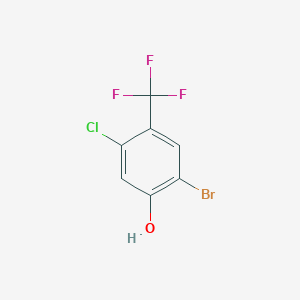![molecular formula C25H23F2N7O B12464003 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12464003.png)
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with fluorophenyl and dimethylphenyl groups
Métodos De Preparación
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide involves multiple steps, typically starting with the preparation of the triazine core. One common synthetic route includes the reaction of cyanuric chloride with 2-fluoroaniline to form the intermediate 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with 2,4-dimethylphenylglycine under appropriate conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions, where one or more substituents can be replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide include other triazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- 4,6-bis(2-chlorophenylamino)-1,3,5-triazine
- 4,6-bis(2-methylphenylamino)-1,3,5-triazine
- 4,6-bis(2-bromophenylamino)-1,3,5-triazine
The uniqueness of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H23F2N7O |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23F2N7O/c1-15-11-12-19(16(2)13-15)29-22(35)14-28-23-32-24(30-20-9-5-3-7-17(20)26)34-25(33-23)31-21-10-6-4-8-18(21)27/h3-13H,14H2,1-2H3,(H,29,35)(H3,28,30,31,32,33,34) |
Clave InChI |
LLDACJZAWCYFLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)

![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)
![(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione](/img/structure/B12463943.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]thiophene-2-carboxamide](/img/structure/B12463955.png)
![2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B12463961.png)
![diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate](/img/structure/B12463971.png)
![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)
![2-{4-[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12463996.png)

![ethyl 6-bromo-1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B12464002.png)

